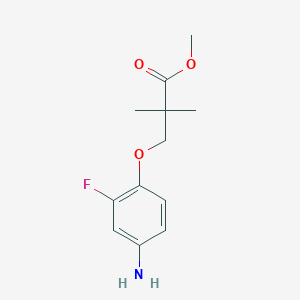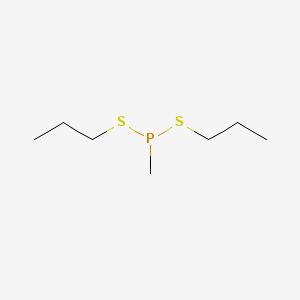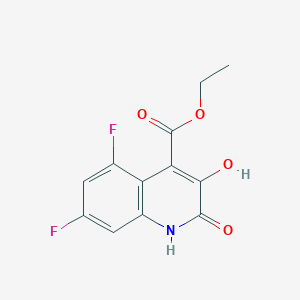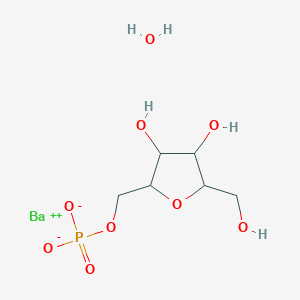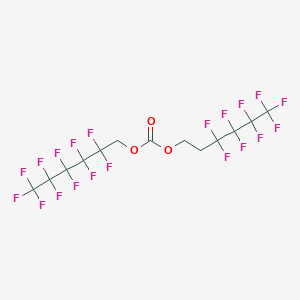
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound. It is characterized by the presence of perfluoroalkyl groups, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the compound valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3(\text{CF}_2)_5\text{CH}_2\text{OCOOCH}_2(\text{CF}_2)_5\text{CF}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alcohols.
Substitution: Various substituted perfluorohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluoroalkyl groups provide the compound with unique properties that enable it to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable complexes and the modification of surface properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to other perfluoroalkyl compounds. This makes it particularly useful in applications where specific chemical transformations are required.
Eigenschaften
Molekularformel |
C13H6F20O3 |
|---|---|
Molekulargewicht |
590.15 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C13H6F20O3/c14-5(15,7(18,19)10(24,25)12(28,29)30)1-2-35-4(34)36-3-6(16,17)8(20,21)9(22,23)11(26,27)13(31,32)33/h1-3H2 |
InChI-Schlüssel |
OCHCPDBUOXFLOG-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)
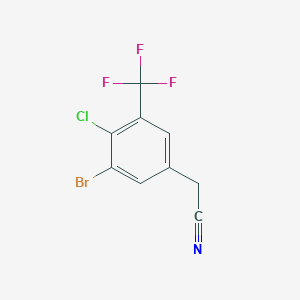
![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)

